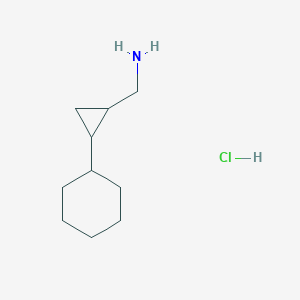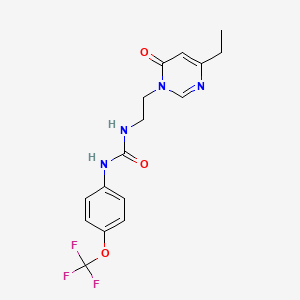![molecular formula C14H14ClNO2S B2579450 N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]furan-2-carboxamide CAS No. 261178-51-2](/img/structure/B2579450.png)
N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]furan-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a furan-based compound that has been synthesized using various methods, and its potential applications have been explored in several fields.
Mécanisme D'action
The mechanism of action of N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]furan-2-carboxamide is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been suggested that N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]furan-2-carboxamide may work by reducing inflammation and pain through the modulation of certain biochemical pathways.
Biochemical and Physiological Effects:
N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]furan-2-carboxamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to reduce inflammation and pain by modulating certain biochemical pathways. Additionally, N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]furan-2-carboxamide has been shown to have a neuroprotective effect, which may make it a potential candidate for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]furan-2-carboxamide in lab experiments is its potential as a candidate for the development of new anticancer drugs. It has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. However, one of the limitations of using N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]furan-2-carboxamide in lab experiments is the lack of understanding of its mechanism of action. Additionally, further studies are needed to determine its toxicity and potential side effects.
Orientations Futures
There are several future directions for the study of N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]furan-2-carboxamide. One potential direction is the development of new anticancer drugs based on the compound's antitumor activity. Another potential direction is the investigation of its potential use in the treatment of pain and inflammation. Additionally, further studies are needed to determine its potential use in the treatment of neurological disorders such as Alzheimer's disease. Further studies are also needed to determine its toxicity and potential side effects, which will be important for the development of safe and effective drugs based on the compound.
Méthodes De Synthèse
The synthesis of N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]furan-2-carboxamide has been achieved using different methods. One of the most common methods is the reaction of 2-chlorobenzyl mercaptan with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction yields N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]furan-2-carboxamide as a yellowish solid with a melting point of 122-124°C.
Applications De Recherche Scientifique
N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]furan-2-carboxamide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antitumor activity, making it a potential candidate for the development of new anticancer drugs. It has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]furan-2-carboxamide has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c15-12-5-2-1-4-11(12)10-19-9-7-16-14(17)13-6-3-8-18-13/h1-6,8H,7,9-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKZATQJADPPCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCCNC(=O)C2=CC=CO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2579367.png)









![4-[(2-Pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)sulfonyl]morpholine](/img/structure/B2579386.png)
![6-Methoxy-2-(3-morpholinopropyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2579387.png)

